REACTION_CXSMILES
|
C([C:4]1[C:5]([CH3:13])=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12)(=O)C.[ClH:14].[N:15]([O-])=O.[Na+]>O>[ClH:14].[NH2:15][C:4]1[C:5]([CH3:13])=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12 |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=NN2C1C=CC=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
WAIT
|
Details
|
the reaction mixture is left
|
Type
|
WAIT
|
Details
|
to stand overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated nitroso compound (6.4 g.) is filtered off with suction
|
Type
|
DISSOLUTION
|
Details
|
dissolved in about 150 ml
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The product-containing fractions are evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
the solution is mixed with ethanolic hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
The precipitate which is obtained after some time
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
There are obtained 3.1 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |